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molecular formula C14H20N2O3 B8312366 Racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

Racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

Cat. No. B8312366
M. Wt: 264.32 g/mol
InChI Key: ADBGAKFLWHCWJB-UHFFFAOYSA-N
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Patent
US07776859B2

Procedure details

To crude (2-methylpiperazin-2-yl)methanol (10 C) (0.042 mol) dissolved in CH3CN/DMA/H2O (20 mL, 20 mL, 20 mL) cooled to 0° C. was added CBZ-OSu (9.5 g, 0.038 mol) in DMA (15 mL). The reaction was stirred at 0° C. for 30 min then warmed to RT. To the mixture was added H2O (500 mL), sat'd brine (50 mL) and 1M NaOH (50 mL), then the residue was extracted four times with EtOAc (100 mL). The combined EtOAc layers were washed twice with brine then dried over MgSO4 and the solvent removed in vacuo to give racemic benzyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (9.7 g). HPLC RT: 1.302 min (4 min Chromolith column TFA).
Quantity
0.042 mol
Type
reactant
Reaction Step One
Name
CH3CN DMA H2O
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:8][OH:9])[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[C:10](ON1C(=O)CCC1=O)([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11].O.[OH-].[Na+]>CC#N.CC(N(C)C)=O.O.CC(N(C)C)=O.[Cl-].[Na+].O>[OH:9][CH2:8][C:2]1([CH3:1])[NH:3][CH2:4][CH2:5][N:6]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:7]1 |f:3.4,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.042 mol
Type
reactant
Smiles
CC1(NCCNC1)CO
Name
CH3CN DMA H2O
Quantity
20 mL
Type
solvent
Smiles
CC#N.CC(=O)N(C)C.O
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)ON1C(=O)CCC1=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to RT
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted four times with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined EtOAc layers were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1(CN(CCN1)C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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